
N,N,6-trimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-trimethylpyridine-3-carboxamide (TMPCA) is a synthetic compound that belongs to the family of pyridine carboxamides. It has been extensively studied for its potential use in various scientific research applications. TMPCA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. In
Mechanism of Action
N,N,6-trimethylpyridine-3-carboxamide is a potent inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP is activated in response to DNA damage, and it catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage.
Inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide leads to the accumulation of DNA damage and cell death. This is because cancer cells rely heavily on PARP for DNA repair, and inhibition of PARP leads to the accumulation of DNA damage and cell death. In neurodegenerative diseases, PARP activation has been implicated in the pathogenesis of these diseases, and inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models.
Biochemical and Physiological Effects
N,N,6-trimethylpyridine-3-carboxamide has been shown to have potent PARP inhibitory activity in vitro and in vivo. Inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide leads to the accumulation of DNA damage and cell death. In animal models, N,N,6-trimethylpyridine-3-carboxamide has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N,6-trimethylpyridine-3-carboxamide is its potent PARP inhibitory activity. It has been shown to be effective in vitro and in vivo, and it has potential use in various scientific research applications. However, one of the limitations of N,N,6-trimethylpyridine-3-carboxamide is its potential toxicity. PARP inhibitors have been shown to have off-target effects, and N,N,6-trimethylpyridine-3-carboxamide may have unintended effects on other cellular processes.
Future Directions
There are several future directions for the study of N,N,6-trimethylpyridine-3-carboxamide. One area of interest is in the development of more potent and selective PARP inhibitors. This will help to reduce the potential off-target effects of PARP inhibition and improve the efficacy of PARP inhibitors in various scientific research applications.
Another area of interest is in the combination therapy of PARP inhibitors with other cancer treatments, such as chemotherapy and radiation therapy. PARP inhibitors have been shown to sensitize cancer cells to these treatments, and combination therapy may improve the efficacy of these treatments.
Conclusion
In conclusion, N,N,6-trimethylpyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of PARP, which is involved in DNA repair and cell death pathways. N,N,6-trimethylpyridine-3-carboxamide has been shown to have potential use in cancer research and neurodegenerative diseases. However, further studies are needed to fully understand the potential advantages and limitations of N,N,6-trimethylpyridine-3-carboxamide in various scientific research applications.
Synthesis Methods
The synthesis of N,N,6-trimethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with trimethylamine in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield N,N,6-trimethylpyridine-3-carboxamide. This method has been optimized to produce high yields of N,N,6-trimethylpyridine-3-carboxamide with good purity.
Scientific Research Applications
N,N,6-trimethylpyridine-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. PARP inhibitors, such as N,N,6-trimethylpyridine-3-carboxamide, have been shown to sensitize cancer cells to chemotherapy and radiation therapy. This is because cancer cells rely heavily on PARP for DNA repair, and inhibition of PARP leads to the accumulation of DNA damage and cell death.
In addition to cancer research, N,N,6-trimethylpyridine-3-carboxamide has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PARP activation has been implicated in the pathogenesis of these diseases, and inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
N,N,6-trimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-5-8(6-10-7)9(12)11(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVROWLWJKFDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)

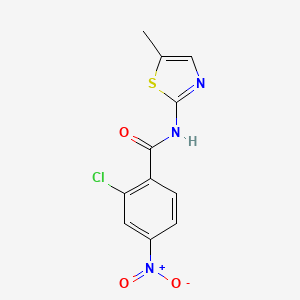



![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
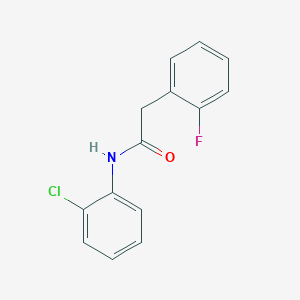

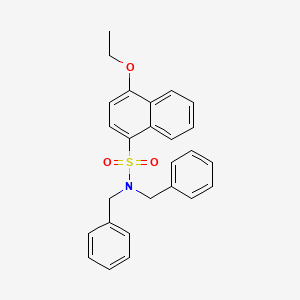
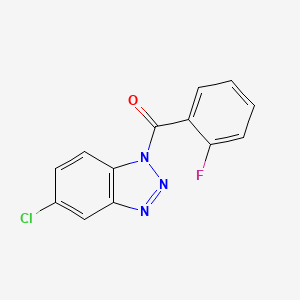
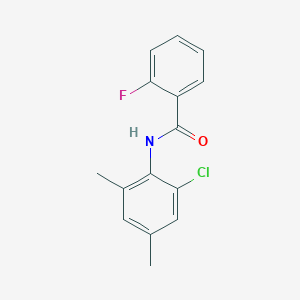
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)